molecular formula C22H25N5O4 B2810724 ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919041-61-5

ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2810724
M. Wt: 423.473
InChI Key: OYSSIAJAHWEXBF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is involved in research focusing on the synthesis and characterization of novel organic compounds with potential biological activity. Research efforts include the synthesis of imidazole derivatives through various chemical reactions, aiming to explore their biological activities against common bacterial strains and their potential as ligands for serotonin and dopamine receptors. Additionally, the compound has been investigated for its receptor affinity and activity against phosphodiesterases, which are enzymes involved in cellular signaling processes.

  • Synthesis Techniques : Studies have explored various synthetic pathways to create derivatives of imidazo[2,1-f]purine compounds, focusing on their structural characterization and potential biological activities. These efforts include the development of novel synthesis methods for imidazole derivatives, highlighting the versatility and reactivity of these compounds in chemical synthesis (Jasiński et al., 2008).

  • Biological Activity : Research has also targeted the evaluation of these compounds' biological activity, particularly their antimicrobial properties. This involves screening synthesized imidazo[2,1-f]purine derivatives against a variety of bacteria to assess their potential as antibacterial agents. Such studies are crucial for identifying new therapeutic agents in the fight against resistant bacterial infections (Sharma et al., 2004).

  • Receptor Affinity and Enzymatic Activity : Another area of research focuses on the compound's affinity for specific receptors, such as serotonin and dopamine receptors, and its inhibitory effects on phosphodiesterases. These studies are instrumental in developing new drugs that can modulate neurotransmitter systems for treating neurological and psychiatric disorders (Zagórska et al., 2016).

properties

IUPAC Name

ethyl 2-[2-[(2,5-dimethylphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-6-31-17(28)12-25-15(4)10-26-18-19(23-21(25)26)24(5)22(30)27(20(18)29)11-16-9-13(2)7-8-14(16)3/h7-10H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSIAJAHWEXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

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